Carboxyamidotriazole orotate (CTO) is the orotate salt form of carboxyamidotriazole (CAI). [, ] It is an orally bioavailable small molecule with potential antiangiogenic and antiproliferative activities. [] CTO has demonstrated a response in several cancers with different genomic mutations in clinical studies. []
CTO functions as an inhibitor of non-voltage-dependent calcium channels. [, ] This action blocks both the influx of calcium ions (Ca2+) into cells and their release from intracellular stores, disrupting calcium channel-mediated signal transduction. [] CTO inhibits phosphoinositide 3-kinase (PI3K) activity and vascular endothelial growth factor (VEGF) signaling. [, ] These actions may contribute to inhibiting endothelial proliferation, tumor cell growth, invasion, and metastasis. [] CTO modulates multiple tyrosine kinase signaling pathways and interacts with the tumor microenvironment. [] It has been shown to suppress transcriptional signatures associated with EGFR, MEK, HDAC, and HSP90. [] Additionally, CTO suppresses genes associated with non-voltage-dependent calcium signaling, RAS, and Growth Factor Signature, while activating tumor suppressor signatures associated with P53. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7